4-(1H-1,2,4-triazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer effects . These activities are generally attributed to the interaction of the triazole ring with biological targets, leading to alterations in cellular processes .
Biochemical Pathways
Other triazole compounds have been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-amine might also interfere with similar biochemical pathways.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions allow the compound to bind to relevant receptors and enzymes .
Molecular Mechanism
The nitrogen atoms of the 1,2,4-triazole ring in this compound can bind to the iron in the heme moiety of CYP-450, a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have shown to influence the levels of endogenous hormones over time .
Metabolic Pathways
Similar compounds have shown to influence the levels of endogenous hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with a suitable butan-2-amine derivative. One common method involves the nucleophilic substitution reaction where 1H-1,2,4-triazole is reacted with 4-chlorobutan-2-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction may produce triazole alcohols .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with similar chemical properties but different applications.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A related compound used as a fungicide.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)butan-2-amine is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and applications. Its versatility in medicinal chemistry and materials science sets it apart from other triazole derivatives .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGHRYHUQOMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.